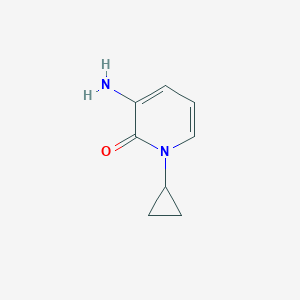

3-Amino-1-cyclopropylpyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-1-cyclopropylpyridin-2(1H)-one (ACPP) is a chemical compound with a molecular formula of C8H8N2O. It is a cyclic amino acid derivative that has been used in various scientific research applications. ACPP is a potent and selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV) and has been shown to have potential therapeutic benefits in the treatment of type 2 diabetes and other metabolic disorders.

Aplicaciones Científicas De Investigación

Catalytic Processes and Synthetic Applications

One significant application involves the catalytic intermolecular C-alkylation of cyclic 1,2-diketones using simple terminal olefins as alkylating agents, with aminopyridine derivatives acting as a recyclable directing group. This methodology showcases efficient synthetic routes to complex molecular structures, including natural flavoring compounds, through a catalyzed ketone α-alkylation process (Wang, Reinus, & Dong, 2012).

Structural and Mechanistic Insights

Studies on 3-Amino-1-cyclopropylpyridin-2(1H)-one derivatives have provided deep insights into molecular structures and interactions. For instance, X-ray diffraction and DFT calculations have been utilized to analyze the molecular structure, demonstrating the compound's capabilities in forming stable crystal structures and engaging in various intermolecular interactions. These studies highlight the compound's role in understanding molecular geometry, electronic properties, and chemical reactivity through theoretical and experimental approaches (Yılmaz et al., 2020).

Biological Activity and Molecular Docking

Research into the biological activity of 3-Amino-1-cyclopropylpyridin-2(1H)-one derivatives has involved the synthesis and evaluation of analogues for their antagonistic properties towards specific receptors, showcasing the compound's potential in drug discovery and development processes. Furthermore, molecular docking studies have been conducted to investigate the binding affinity of these derivatives to biological targets, providing valuable insights into their mechanism of action at the molecular level (Dappen, Pellicciari, & Natalini et al., 2010).

Environmental and Material Science Applications

In addition to its applications in synthetic and biological research, 3-Amino-1-cyclopropylpyridin-2(1H)-one and its derivatives find use in environmental and material sciences. For instance, the development of fluorescent sensors for metal ions demonstrates the compound's utility in detecting and quantifying environmental pollutants. Such applications underscore the broader impact of this compound beyond pharmaceuticals, encompassing areas like environmental monitoring and material science (Huang, Xu, & Qian, 2014).

Propiedades

IUPAC Name |

3-amino-1-cyclopropylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-7-2-1-5-10(8(7)11)6-3-4-6/h1-2,5-6H,3-4,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZNCIGOTPMTAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC=C(C2=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-cyclopropylpyridin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methyl-1,3-thiazol-2-yl)phenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2724133.png)

![N-(4-methoxybenzyl)-2-[7-oxo-8-(4-toluidinomethyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2724138.png)

![1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2724144.png)

![2-(4-Chlorophenyl)-5-({[(ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B2724145.png)

![1-[2-(4-chlorophenoxy)ethyl]-2-(2-furyl)-1H-benzimidazole](/img/structure/B2724146.png)

![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2724151.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide](/img/structure/B2724152.png)